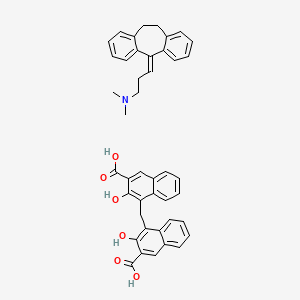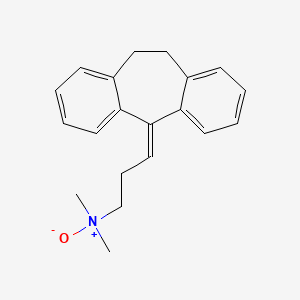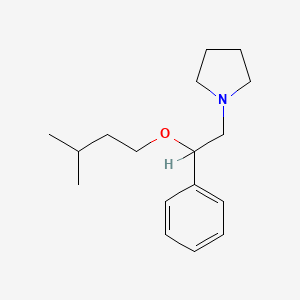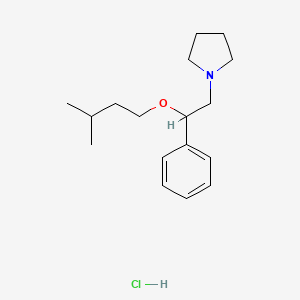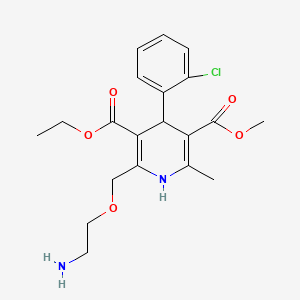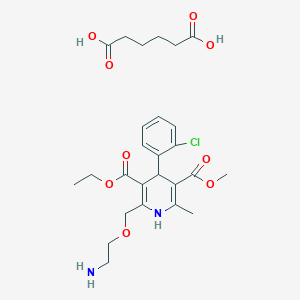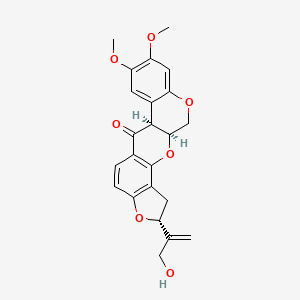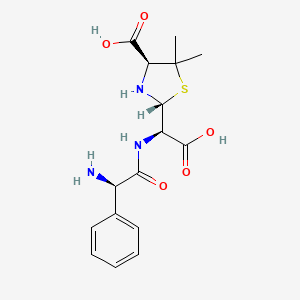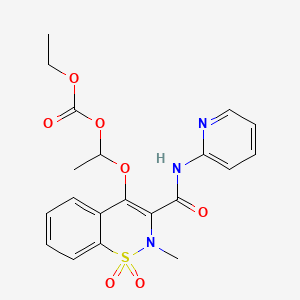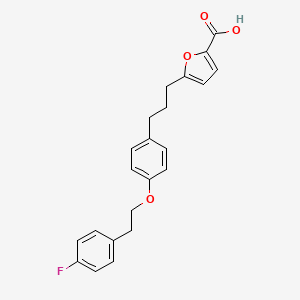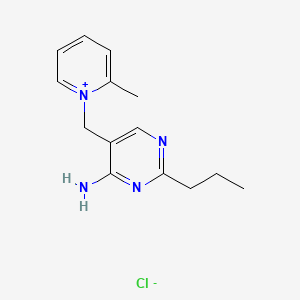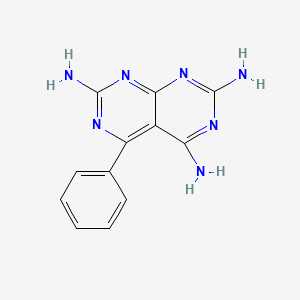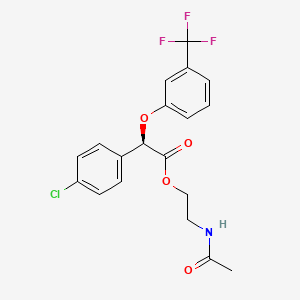
Arhalofenate
Vue d'ensemble
Description
Arhalofenate is a small molecule that has been investigated for the treatment of Gout and Hyperuricemia . It belongs to the class of organic compounds known as phenoxyacetic acid derivatives .
Molecular Structure Analysis
Arhalofenate has a molecular formula of C19H17ClF3NO4 and an average molecular weight of 415.79 . The structure includes various functional groups such as acetamide, alkyl aryl ether, alkyl fluoride, alkyl halide, and others .
Chemical Reactions Analysis
Arhalofenate has been shown to inhibit the inflammatory responses induced by monosodium urate crystals through the activation of AMP-activated protein kinase (AMPK) signaling . It also acts as a partial agonist of peroxisome proliferator-activated receptor (PPAR) gamma, which results in improved glucose, lipid, and weight management .
Physical And Chemical Properties Analysis
Arhalofenate has a molecular formula of C19H17ClF3NO4 and an average molecular weight of 415.79 . It is a small molecule and belongs to the class of organic compounds known as phenoxyacetic acid derivatives .
Applications De Recherche Scientifique
Summary of the Application
Arhalofenate is used in the treatment of hyperuricemia, a condition characterized by high levels of uric acid in the blood. This condition is associated with various diseases, including diabetes mellitus, cardiovascular disease, and kidney disease .
Methods of Application or Experimental Procedures
Arhalofenate acts as a URAT1 inhibitor, increasing uric acid excretion and inhibiting the production of IL-1β . This dual action helps to reduce the occurrence of gout flares, a common complication of hyperuricemia .
Results or Outcomes
Arhalofenate has been shown to be effective in reducing the levels of serum uric acid, thereby helping to manage hyperuricemia and its associated complications .
2. Prevention of Gout Flares
Summary of the Application
Arhalofenate is used to prevent gout flares in patients with high levels of serum uric acid .
Methods of Application or Experimental Procedures
In a randomized, double-blind, placebo- and active-controlled phase 2b study, arhalofenate was administered orally once daily for 12 weeks to male or female gout subjects with a serum uric acid level of ≥ 7.5 mg/dL and ≤ 12 mg/dL .
Results or Outcomes
The primary outcome of the study was met with a 46% improvement in flare rates when comparing the arhalofenate 800 mg group to the allopurinol 300 mg group . There were no serious adverse events related to arhalofenate .
3. Inhibition of Inflammatory Responses
Summary of the Application
Arhalofenate acid, the active form of Arhalofenate, has been found to inhibit monosodium urate crystal-induced inflammatory responses .
Methods of Application or Experimental Procedures
The anti-inflammatory effects and mechanisms of arhalofenate and its active acid form were investigated in response to monosodium urate (MSU) crystals. The study assessed in-vivo responses to MSU crystals in murine subcutaneous air pouches and in-vitro responses in murine bone marrow-derived macrophages .
Results or Outcomes
Oral administration of arhalofenate blunted total leukocyte ingress, neutrophil influx, and air pouch fluid interleukin (IL)-1β, IL-6, and CXCL1 in response to MSU crystal injection . Arhalofenate acid attenuated MSU crystal-induced IL-1β production in bone marrow-derived macrophages via inhibition of NLRP3 inflammasome activation .
4. Prevention of Gout Flare
Summary of the Application
Arhalofenate has been found to safely prevent gout flare .
Methods of Application or Experimental Procedures
In a double-blind 12-week multicentre study, arhalofenate was administered orally once daily to patients with ≥3 gout flares during the previous year, who were not taking colchicine or urate-lowering therapy, and had baseline serum uric acid levels 7.5–12.0 mg/dl .
Results or Outcomes
Flare incidence was significantly lower in the high-dose arhalofenate group than in the allopurinol-only group or the placebo group . Arhalofenate 600 mg resulted in a nonsignificant 16% reduction in flare incidence versus allopurinol .
5. Activation of AMP-activated Protein Kinase (AMPK) Signaling
Summary of the Application
Arhalofenate acid, the active form of Arhalofenate, has been found to activate AMP-activated protein kinase (AMPK) signaling .
Methods of Application or Experimental Procedures
The study assessed in-vivo responses to monosodium urate (MSU) crystals in murine subcutaneous air pouches and in-vitro responses in murine bone marrow-derived macrophages .
Results or Outcomes
Arhalofenate acid dose-dependently increased activation (as assessed by phosphorylation) of AMP-activated protein kinase (AMPK). Studying AMPKα1 knockout mice, it was elucidated that AMPK mediated the anti-inflammatory effects of arhalofenate acid .
6. Management of Comorbid Cardiovascular (CV)–Metabolic–Renal Conditions
Summary of the Application
Patients with gout have a high level of comorbid cardiovascular (CV)–metabolic–renal conditions (e.g., hypertension in 74%, obesity in 53%) and their sequelae (e.g., myocardial infarction and premature death) . Arhalofenate is being studied for its potential in managing these conditions .
Methods of Application or Experimental Procedures
This is an area of ongoing research. The exact methods of application or experimental procedures are not specified in the available literature .
Results or Outcomes
The results or outcomes of this application are not yet available as this is an area of ongoing research .
Propriétés
IUPAC Name |
2-acetamidoethyl (2R)-2-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClF3NO4/c1-12(25)24-9-10-27-18(26)17(13-5-7-15(20)8-6-13)28-16-4-2-3-14(11-16)19(21,22)23/h2-8,11,17H,9-10H2,1H3,(H,24,25)/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBCSGQLZQGGIQ-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCOC(=O)C(C1=CC=C(C=C1)Cl)OC2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCCOC(=O)[C@@H](C1=CC=C(C=C1)Cl)OC2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClF3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301347353 | |
| Record name | 2-Acetamidoethyl (2R)-2-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301347353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Partial agonist of peroxisome proliferator-activated receptor (PPAR) gamma; results in improved glucose, lipid, and weight management. | |
| Record name | Arhalofenate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11811 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Arhalofenate | |
CAS RN |
24136-23-0 | |
| Record name | Arhalofenate [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024136230 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arhalofenate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11811 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-Acetamidoethyl (2R)-2-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301347353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 24136-23-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ARHALOFENATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1P01UJR9X1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

